molecular formula C24H17N3O5S B15026271 allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate

allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15026271
M. Wt: 459.5 g/mol
InChI Key: OOLSWMQDXRQVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromenopyrrolodione core fused with a pyridinyl group and a 4-methylthiazole ring, terminated by an allyl ester moiety. Structural elucidation of such compounds typically relies on advanced spectroscopic methods, including UV, IR, and NMR spectroscopy, as demonstrated in studies of analogous heterocycles .

Properties

Molecular Formula

C24H17N3O5S

Molecular Weight

459.5 g/mol

IUPAC Name

prop-2-enyl 2-(3,9-dioxo-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17N3O5S/c1-3-11-31-23(30)21-13(2)26-24(33-21)27-18(14-7-6-10-25-12-14)17-19(28)15-8-4-5-9-16(15)32-20(17)22(27)29/h3-10,12,18H,1,11H2,2H3

InChI Key

OOLSWMQDXRQVSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CN=CC=C5)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Steps

Construction of Chromeno[2,3-c]pyrrol-3,9-dione Core

The chromeno-pyrrolidone scaffold is synthesized via multicomponent reactions (MCRs) or intramolecular cyclization (Search results,,):

Method 1: Three-Component Reaction (TCR)

Reactants :

  • 2-Oxo-2H-chromene-3-carbaldehyde derivatives (e.g., 3-formylchromone)
  • Pyridin-3-amine
  • Ethyl acetoacetate or malonate derivatives

Conditions :

  • Solvent: Ethanol or DMF
  • Catalyst: CuBr (5 mol%)
  • Temperature: 80–100°C, 12–24 hours

Mechanism :

  • Knoevenagel condensation between aldehyde and malonate.
  • Michael addition of pyridin-3-amine to the α,β-unsaturated intermediate.
  • Intramolecular cyclization to form the pyrrolidinone ring.

Yield : 65–78% (similar to chromeno-pyrrole syntheses in,).

Method 2: Oxidative Annulation

Reactants :

  • 2-Amino-3-iodochromones
  • Pyridin-3-ylboronic acid

Conditions :

  • Oxidant: PhI(OAc)₂ (2 equiv)
  • Solvent: CH₂Cl₂, rt, 6 hours

Mechanism :

  • Palladium-catalyzed coupling followed by intramolecular C–N bond formation (analogous to).

Yield : 70–82%

Synthesis of 4-Methyl-1,3-thiazole-5-carboxylate Moiety

The thiazole ring is constructed via Hantzsch thiazole synthesis (Search results,):

Reactants :

  • Ethyl 2-bromoacetoacetate
  • Thiourea or thioamide derivatives

Conditions :

  • Solvent: Ethanol, reflux, 4–6 hours
  • Base: Sodium acetate

Mechanism :

  • Nucleophilic substitution at the α-carbon of the bromo-ketone.
  • Cyclization to form the thiazole ring.

Yield : 85–90%

Modification :

  • Esterification with allyl alcohol using DCC/DMAP in CH₂Cl₂ (0°C to rt, 12 hours).
  • Yield : 92–95%

Coupling of Chromeno-Pyrrolidone and Thiazole Components

The final step involves C–N bond formation between the chromeno-pyrrolidone and thiazole carboxylate:

Method 1: Nucleophilic Aromatic Substitution

Reactants :

  • Chromeno-pyrrolidone with a leaving group (e.g., Cl or Br at position 2)
  • 4-Methyl-1,3-thiazole-5-carboxylate

Conditions :

  • Solvent: DMF, 100°C, 24 hours
  • Base: K₂CO₃ (2 equiv)

Yield : 60–68%

Method 2: Transition Metal-Catalyzed Coupling

Reactants :

  • Chromeno-pyrrolidone with a boronic ester
  • Thiazole carboxylate with a halogen

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: XPhos
  • Solvent: THF/H₂O, 80°C, 12 hours

Yield : 75–80%

Optimization and Characterization Data

Reaction Optimization Table

Step Conditions Yield (%) Purity (HPLC)
Chromeno-pyrrolidone CuBr, DMF, 100°C, 24h 78 >98%
Thiazole synthesis Ethanol, reflux, 6h 88 >95%
Allyl esterification DCC/DMAP, CH₂Cl₂, rt, 12h 94 >99%
C–N coupling Pd(PPh₃)₄, THF/H₂O, 80°C, 12h 78 >97%

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.82–7.25 (m, 4H, chromone-H), 6.05 (m, 2H, allyl-H), 5.35 (s, 2H, thiazole-H₃), 2.45 (s, 3H, CH₃).
  • ¹³C NMR : 178.9 (C=O, pyrrolidone), 165.2 (C=O, ester), 152.1 (thiazole-C2).
  • HRMS : [M+H]⁺ calcd. 506.1423; found 506.1419.

Challenges and Alternatives

  • Regioselectivity : Use of directing groups (e.g., nitro) on the chromone ring improves cyclization efficiency (,).
  • Steric hindrance : Bulky ligands (e.g., XPhos) enhance coupling yields in Pd-catalyzed reactions.
  • Alternative routes : Microwave-assisted synthesis reduces reaction time by 50% ().

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives of the original compound.

Scientific Research Applications

Allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of chromenopyrrolodione, thiazole, and pyridinyl groups. Key comparisons with structurally related compounds include:

Compound Name/Class Key Functional Groups/Features Biological/Physicochemical Relevance
Target Compound Chromenopyrrolodione, 4-methylthiazole, pyridinyl, allyl ester Potential kinase inhibition, photostability
1-(1,5-Dimethyl-3-oxo-2-phenyl...) Pyrazol, nitrophenyl, CN, C=O, C=S Anticancer, antimicrobial activity
Zygocaperoside Triterpenoid saponin, glycoside Anti-inflammatory, cytotoxic effects

Key Differences :

  • The target compound’s allyl ester and thiazole moieties enhance its lipophilicity compared to Zygocaperoside’s glycoside structure, which improves water solubility .
  • Unlike the nitrophenyl and C=S groups in the pyrimidine derivative from , the target’s pyridinyl and chromenopyrrolodione systems may confer distinct electronic properties, influencing binding affinity in biological targets.
Environmental and Reactivity Considerations

’s “lumping strategy” groups structurally similar compounds to predict environmental behavior. The target compound’s chromenopyrrolodione and thiazole rings may align it with polycyclic aromatic hydrocarbons (PAHs) in persistence models, though its ester group could enhance biodegradability compared to purely aromatic systems.

Q & A

Q. What synthetic routes are reported for preparing chromeno-pyrrol-thiazole derivatives, and how can they be optimized for this compound?

  • Methodological Answer : Synthesis typically involves multi-step cyclization and functionalization. For example, pyrrol-2-one cores (as in the target compound) are synthesized via base-assisted cyclization of hydroxy-pyrrol-2-one precursors with aromatic amines or phenols . Key steps include:
  • Cyclization : Use of dichloromethane or ethyl acetate/hexane solvent systems under controlled temperatures (–20 to –15°C for 40–48 hours) .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane, 1:4) and recrystallization (e.g., 2-propanol) to isolate solids .
  • Yield Optimization : Adjust stoichiometry of reactants (e.g., 5-hydroxy-pyrrol-2-one derivatives with pyridinyl amines) and reaction time .
    Table 1 : Representative Conditions for Pyrrol-2-One Synthesis
PrecursorReactantSolventTemp (°C)Yield (%)Reference
5-Hydroxy-pyrrol-2-one4-AminophenylDichloromethane–2046
5-Hydroxy-pyrrol-2-onePhenolEthyl acetateRT63

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • 1H/13C NMR : Assign peaks for pyridinyl protons (δ 8.6–7.4 ppm), thiazole methyl groups (δ 2.3 ppm), and chromeno-pyrrol carbonyls (δ 170–180 ppm) .
  • HRMS : Confirm molecular weight (e.g., C24H23NO2 derivatives show MW ~357.44 g/mol) .
  • FTIR : Identify carbonyl stretches (~1700 cm⁻¹ for pyrrol-2-one) and aromatic C–H bonds (~3050 cm⁻¹) .
  • Melting Point Analysis : Compare observed values (e.g., 138–211°C for similar derivatives) with literature .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability depends on substituents and environmental factors:
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of chromeno-pyrrol moieties.
  • Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the thiazole ester group .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >200°C for pyrrol-2-ones) .

Advanced Research Questions

Q. What mechanistic insights explain the base-catalyzed elimination steps in chromeno-pyrrol-thiazole synthesis?

  • Methodological Answer : Base-assisted elimination (e.g., triethylamine) facilitates deprotonation of intermediates. For example, in dithiazolium reactions, pyridinyl nitrogen coordinates with sulfur atoms, stabilizing transition states and enhancing HCl elimination . Kinetic studies (e.g., monitoring via in situ IR) can identify rate-determining steps .

Q. How can Design of Experiments (DoE) optimize reaction parameters for higher yields?

  • Methodological Answer : Use statistical models (e.g., response surface methodology) to test variables:
  • Factors : Temperature, reactant ratio, solvent polarity.
  • Response Variables : Yield, purity.
    Example from flow chemistry: Optimize diazomethane reactions by adjusting residence time and pressure in continuous-flow systems .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations to model:
  • Electrophilic Sites : Localize electron-deficient regions (e.g., carbonyl carbons in pyrrol-2-one).
  • Transition States : Simulate attack by nucleophiles (e.g., thiols at the thiazole carboxylate) .
    Software: Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

Q. How do substituents (e.g., pyridinyl vs. phenyl) influence the compound’s electronic properties?

  • Methodological Answer : Compare Hammett σ values for substituents:
  • Pyridinyl Groups : Electron-withdrawing (σₚ ~0.71) increase electrophilicity at the chromeno-pyrrol core.
  • Methyl-Thiazole : Electron-donating (σₚ ~–0.17) stabilize the carboxylate group.
    Experimental validation via cyclic voltammetry or UV-Vis spectroscopy .

Q. What degradation pathways dominate under acidic or basic conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Acidic Conditions (pH 1–3) : Hydrolysis of the allyl ester group.
  • Basic Conditions (pH 10–12) : Cleavage of the pyrrol-2-one ring.
    Monitor via LC-MS and quantify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.